1-Bromo-3-chloro-5-methanesulfonylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-chloro-5-methanesulfonylbenzene is an organic compound with the molecular formula C7H6BrClO2S and a molecular weight of 269.54 g/mol . It is a derivative of benzene, substituted with bromine, chlorine, and methanesulfonyl groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
1-Bromo-3-chloro-5-methanesulfonylbenzene can be synthesized through various methods. One common synthetic route involves the reaction of 3-bromothioanisole with 3-chloroperoxybenzoic acid in methylene chloride at 0°C. The reaction mixture is stirred overnight, and the product is extracted and purified . This method yields a high purity product, making it suitable for research purposes.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods ensure the consistent quality and purity of the compound, which is crucial for its applications in various industries.
Chemical Reactions Analysis
1-Bromo-3-chloro-5-methanesulfonylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The methanesulfonyl group can undergo oxidation and reduction reactions, altering the compound’s properties.
Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for modifying the methanesulfonyl group. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3-chloro-5-methanesulfonylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: Researchers use this compound to study the effects of halogenated benzene derivatives on biological systems. It can serve as a model compound for understanding the behavior of similar molecules in biological contexts.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-5-methanesulfonylbenzene involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The methanesulfonyl group can undergo nucleophilic substitution, making the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
1-Bromo-3-chloro-5-methanesulfonylbenzene can be compared with other halogenated benzene derivatives, such as:
- 1-Bromo-2-chlorobenzene
- 1-Bromo-4-chlorobenzene
- 1-Bromo-3-chloro-5-fluorobenzene
These compounds share similar structural features but differ in their specific substituents, which can significantly impact their chemical properties and reactivity. The presence of the methanesulfonyl group in this compound makes it unique, providing distinct reactivity patterns and applications compared to its analogs.
Properties
IUPAC Name |
1-bromo-3-chloro-5-methylsulfonylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2S/c1-12(10,11)7-3-5(8)2-6(9)4-7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQJEFABVOZLAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.